molecular formula C6H8ClN3 B14851069 4-(Chloromethyl)pyridine-2,6-diamine

4-(Chloromethyl)pyridine-2,6-diamine

Cat. No.: B14851069
M. Wt: 157.60 g/mol
InChI Key: HJEVARBLIYZYRU-UHFFFAOYSA-N
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Description

4-(Chloromethyl)pyridine-2,6-diamine, commonly referred to by its derivative form dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate (CMDPA), is a pyridine-based compound with a reactive chloromethyl group. It is synthesized via chlorination of dimethyl 4-(hydroxylmethyl)pyridine-2,6-dicarboxylate (HMDPA) using sulfuryl dichloride (SO₂Cl₂) in anhydrous chloroform under nitrogen at −5 °C . Structural confirmation is achieved through spectroscopic methods:

  • ¹H NMR: Three singlets at 4.06 ppm (CH₃), 4.45 ppm (CH₂), and 8.27 ppm (C₆H₂) .
  • Mass spectrometry and elemental analysis further validate its purity .

CMDPA serves as a critical intermediate in synthesizing advanced derivatives. For example, it is used to produce dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridine-4-yl)vinyl)pyridine-2,6-dicarboxylate (DVDPA) via ionic liquid ([bmim]OH)-catalyzed reactions, achieving yields up to 83% under optimized conditions .

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

4-(chloromethyl)pyridine-2,6-diamine

InChI

InChI=1S/C6H8ClN3/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2,(H4,8,9,10)

InChI Key

HJEVARBLIYZYRU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1N)N)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)pyridine-2,6-diamine typically involves the chlorination of 2,6-diaminopyridine. One common method is to react 2,6-diaminopyridine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of 4-(Chloromethyl)pyridine-2,6-diamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)pyridine-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Chloromethyl)pyridine-2,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)pyridine-2,6-diamine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Imidazo[4,5-c]pyridine-2,6-diamine Derivatives

  • Activity : Exhibits potent anti-malarial activity (100–280 nM range), classified as "chloroquine-like" in retest assays . Patent applications (US11344554, US10736899) highlight its development as kinase inhibitors, though the exact mechanism remains unclear .
  • Comparison : The imidazo ring improves biological activity compared to CMDPA, which lacks such fused heterocyclic systems. However, CMDPA’s chloromethyl group enables versatile synthetic modifications (e.g., DVDPA synthesis) .

Pyridine-2,6-diamine and Derivatives

  • Structure : Lacks the chloromethyl substituent, reducing electrophilic reactivity.
  • Reactivity : Undergoes oxidation with Burkholderia sp. MAK1, leading to polymerization (brown discoloration) rather than stable metabolites .
  • Comparison : The absence of the chloromethyl group limits synthetic utility compared to CMDPA, which can undergo nucleophilic substitution or elimination reactions .

Schiff Base Ligand N2-((5-Methylthiophen-2-yl)methylene)pyridine-2,6-diamine

  • Structure : Features a thiophene-derived Schiff base moiety, enabling metal coordination (Co(II), Ni(II)) .
  • However, poor solubility in organic solvents restricts crystallography studies .
  • Comparison : Unlike CMDPA, which is a precursor for vinyl-linked polymers (DVDPA), this derivative focuses on coordination chemistry applications .

4-Chloro-2,6-diaminopyrimidine

  • Structure: Pyrimidine core with chloro and amino substituents, differing from CMDPA’s pyridine backbone.
  • Applications : Used in pharmaceutical synthesis (e.g., kinase inhibitors) and agrochemicals. The pyrimidine ring offers distinct electronic properties, favoring hydrogen bonding in biological targets .
  • Comparison : The pyrimidine vs. pyridine core alters solubility and reactivity. CMDPA’s chloromethyl group provides a reactive handle absent in this compound .

Tabulated Comparison of Key Compounds

Compound Core Structure Key Substituents Activity/Application Notable Data References
4-(Chloromethyl)pyridine-2,6-diamine (CMDPA) Pyridine Chloromethyl, dicarboxylate Precursor for DVDPA synthesis DVDPA yield: 83% with [bmim]OH
Imidazo[4,5-c]pyridine-2,6-diamine Imidazo-pyridine Fused imidazole ring Anti-malarial (100–280 nM) Kinase inhibitor patents
Pyridine-2,6-diamine Pyridine Amino groups Oxidation studies Polymerizes upon oxidation
4-Chloro-2,6-diaminopyrimidine Pyrimidine Chloro, amino groups Pharmaceutical intermediates NSC 8818, agrochemical use
Schiff base ligand (thiophene) Pyridine Thiophene-methylene Schiff base Metal coordination complexes Co(II)/Ni(II) complexes

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